molecular formula C6H9N3S B8770316 5-(1-Methylcyclopropyl)-1,3,4-thiadiazol-2-amine

5-(1-Methylcyclopropyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B8770316
M. Wt: 155.22 g/mol
InChI Key: YLCDVSLTWVMHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methylcyclopropyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

5-(1-methylcyclopropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H9N3S/c1-6(2-3-6)4-8-9-5(7)10-4/h2-3H2,1H3,(H2,7,9)

InChI Key

YLCDVSLTWVMHOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NN=C(S2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Commercially available, 1-methyl-cyclopropane-1-carboxylic acid (Aldrich), thiosemicarbazide (Aldrich) and phosphorus oxychloride (Aldrich) were processed as described for Example 1A to obtain the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 0.84-0.93 (m, 2H), 0.93-1.03 (m, 2H), 1.41 (s, 3H), 6.94 (s, 2H); MS (ESI+) m/z 156 (M+H)+.
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Synthesis routes and methods II

Procedure details

Combine 1-methylcyclopropane-1-carboxylic acid (10.00 g, 99.88 mmol), and thiosemicarbazide (9.10 g, 99.88 mmol) in dioxane (110 mL). Heat the mixture to 90° C. under N2, then add phosphorus(III) oxychloride (9.14 mL, 99.88 mmol) dropwise over 25 minutes. The reaction mixture is stirred for 6 hours at 90° C., then 8 hours at room temperature. Decant onto 200 g ice and add ammonium hydroxide to make basic. Filter to remove solids; the filtrate is extracted with ethyl acetate. The organic layer is washed with water. Dry the resulting organics over magnesium sulfate, filter, and concentrate to give product (2.54 g, 16%). MS (ES), m/z 156 (M+1).
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10 g
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110 mL
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Yield
16%

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